Enhanced Antibacterial Potency of 2-Nitrobenzofuran Derivatives Against S. aureus Relative to Nitrofurantoin
Certain 2-nitrobenzofuran derivatives demonstrate antibacterial activity approximately 30-fold higher than nitrofurantoin against S. aureus in vitro [1]. This potency differential, observed in direct comparative testing, establishes that 2-nitrobenzofuran-based scaffolds can achieve substantially enhanced antimicrobial efficacy relative to the clinically established nitrofuran comparator. Additional studies confirm that the antibacterial spectrum of 2-nitrobenzofuran derivatives against eight Gram-positive and Gram-negative bacterial strains was comparable to or somewhat more potent than nitrofurantoin [2].
| Evidence Dimension | Antibacterial activity against S. aureus |
|---|---|
| Target Compound Data | One derivative approximately 30 times as active as nitrofurantoin |
| Comparator Or Baseline | Nitrofurantoin (clinical nitrofuran antibiotic) |
| Quantified Difference | ~30× higher activity |
| Conditions | In vitro antibacterial susceptibility testing against S. aureus |
Why This Matters
For researchers developing novel antibacterial agents, selecting 2-nitrobenzofuran as a scaffold provides a validated starting point with demonstrated capacity to exceed the potency of an established clinical nitrofuran comparator.
- [1] Inamori Y, et al. Antibacterial activity and polarographic half-wave reduction potential of 2-nitrobenzo[b]furans. Chemical and Pharmaceutical Bulletin. 1985;33(9):3761-3766. View Source
- [2] Kuriyama K, et al. Chemotherapeutic studies on 2-nitrobenzofuran derivatives. Yakugaku Zasshi. 1978;98(3):257-263. View Source
